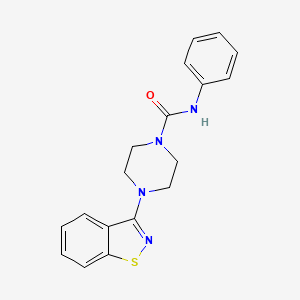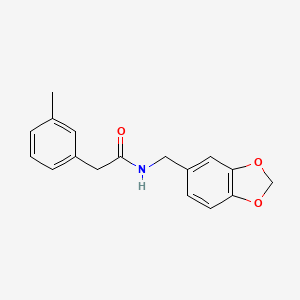![molecular formula C12H13N3O2 B5462551 allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. Additionally, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate has various advantages and limitations for lab experiments. One of the main advantages of this compound is its potential applications in various fields of scientific research. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new formulations of this compound with improved solubility in water could expand its applications in scientific research.
Synthesemethoden
Allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate can be synthesized through a specific method that involves the reaction of pyrazolo[1,5-a]pyridine with allyl isocyanate. This reaction leads to the formation of this compound, which is a white solid with a melting point of 99-101°C. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
prop-2-enyl N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-17-12(16)13-8-10-9-14-15-6-4-3-5-11(10)15/h2-6,9H,1,7-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPKCFRKIWIWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=C2C=CC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B5462477.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5462485.png)

![2-[2-(4-ethylphenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5462504.png)
![1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5462506.png)
![ethyl 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5462513.png)
![8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5462517.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5462518.png)
![{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5462526.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5462536.png)

![1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole](/img/structure/B5462555.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5462560.png)
